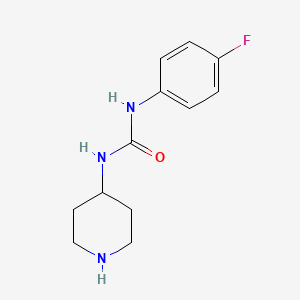

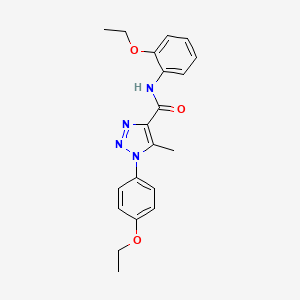

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Descripción general

Descripción

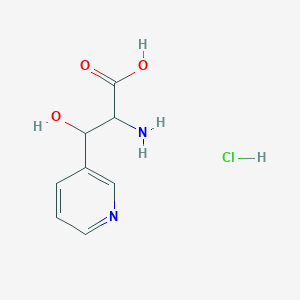

The compound “1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea” is a urea derivative with a piperidine ring and a fluorophenyl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The piperidine ring is a common feature in many pharmaceuticals, contributing to their lipophilicity and enhancing their ability to cross biological membranes . The fluorophenyl group can enhance the metabolic stability and bioavailability of the compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a central urea group, with a piperidine ring and a fluorophenyl group attached. The presence of the fluorine atom could influence the electronic properties of the phenyl ring, potentially affecting its reactivity .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amine and carbamic acid . The presence of the fluorine atom on the phenyl ring could also influence its reactivity in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could enhance its solubility in water, while the piperidine and fluorophenyl groups could enhance its lipophilicity .Aplicaciones Científicas De Investigación

- Application : Researchers have investigated its effects on neurotransmitter systems, receptor binding, and behavioral responses. It may impact serotonin, dopamine, and norepinephrine pathways, potentially affecting mood, cognition, and reward mechanisms .

- Application : Scientists study its pharmacological profile, toxicity, and potential risks. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, contributing to its classification as a Schedule I substance .

Neuropharmacology and Psychopharmacology

Designer Drug and New Psychoactive Substance (NPS) Research

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAONUYLBSXAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)